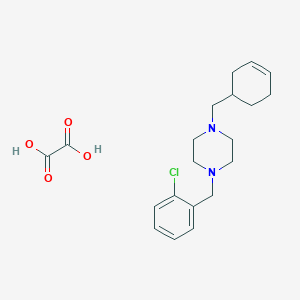![molecular formula C15H15BrO3 B5131829 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as BMEB, is a synthetic organic compound that belongs to the class of benzene derivatives. It is widely used in scientific research applications due to its unique properties and structure.
Mechanism of Action
The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been found to exhibit various biochemical and physiological effects. It has been shown to have potent anti-cancer activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antioxidant properties. 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments is its unique structure and properties. It can be easily synthesized and purified, making it readily available for use in research. However, one of the limitations of using 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the use of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene in scientific research. One potential area of research is the development of new materials such as liquid crystals and organic semiconductors. 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene could also be used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Conclusion:
In conclusion, 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene is a synthetic organic compound that has been extensively used in scientific research. It has unique properties and structure that make it useful in the synthesis of various organic compounds and the development of new materials. 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has also been found to exhibit potent anti-cancer, anti-inflammatory, and antioxidant properties. However, its potential toxicity should be taken into consideration when handling this compound. Further research is needed to fully understand the mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene involves the reaction of 1-bromo-2-nitrobenzene with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Scientific Research Applications
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been extensively used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of novel benzene derivatives that exhibit potent biological activity against cancer cells. 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has also been used in the development of new materials such as liquid crystals and organic semiconductors.
properties
IUPAC Name |
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-14-8-4-5-9-15(14)19-11-10-18-13-7-3-2-6-12(13)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOCHWRGTCZQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)